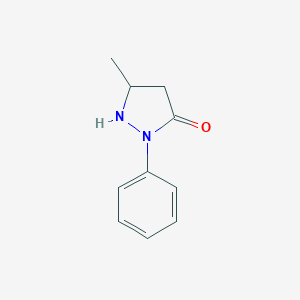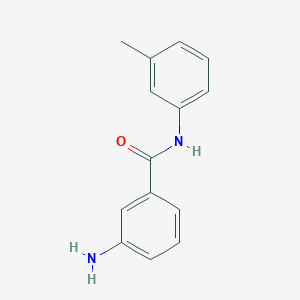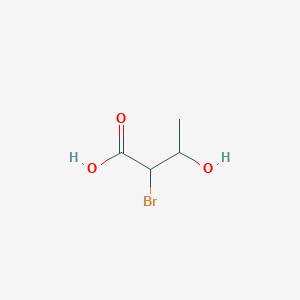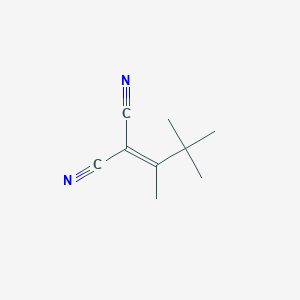
2-(1,2,2-Trimethylpropylidene)malononitrile
Overview
Description
2-(1,2,2-Trimethylpropylidene)malononitrile, also known as 2-Cyano-3,4,4-trimethylpent-2-enenitrile, is a chemical compound with the linear formula C9H12N2 . It is used in various chemical reactions and has several synonyms .
Synthesis Analysis
The synthesis of 2-(1,2,2-Trimethylpropylidene)malononitrile can be achieved from Pinacol and Malononitrile . Malononitrile dimer, a related compound, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .Molecular Structure Analysis
The molecular structure of 2-(1,2,2-Trimethylpropylidene)malononitrile contains a total of 22 bonds. These include 10 non-H bonds, 3 multiple bonds, 1 rotatable bond, 1 double bond, 2 triple bonds, and 2 nitrile(s) (aliphatic) .Chemical Reactions Analysis
The chemical reactivity of 2-(1,2,2-Trimethylpropylidene)malononitrile is influenced by its molecular structure, which includes multiple bonds and nitrile groups . The compound can participate in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .Safety And Hazards
While specific safety data for 2-(1,2,2-Trimethylpropylidene)malononitrile was not found, a related compound, malononitrile, is classified as acutely toxic if swallowed, inhaled, or in contact with skin. It may cause an allergic skin reaction, serious eye irritation, and is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
2-(3,3-dimethylbutan-2-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7(9(2,3)4)8(5-10)6-11/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZNJHFLKDAKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336535 | |
| Record name | (3,3-Dimethylbutan-2-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,2-Trimethylpropylidene)malononitrile | |
CAS RN |
13017-53-3 | |
| Record name | (3,3-Dimethylbutan-2-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

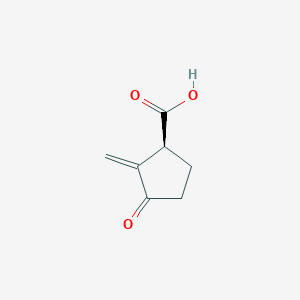
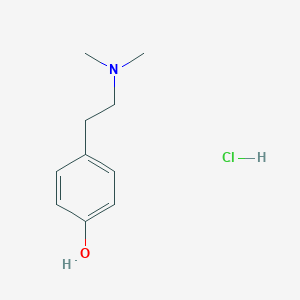
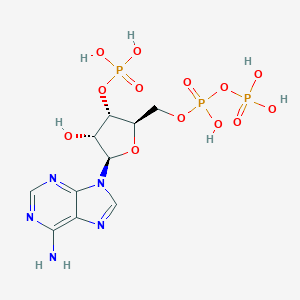
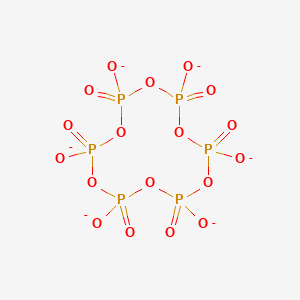
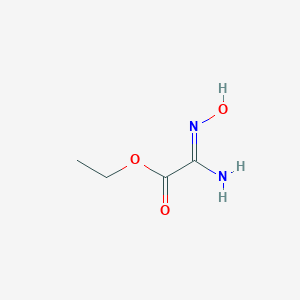
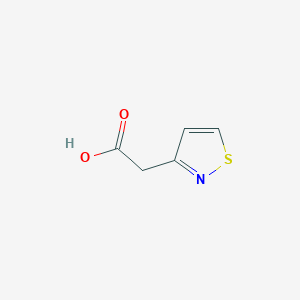
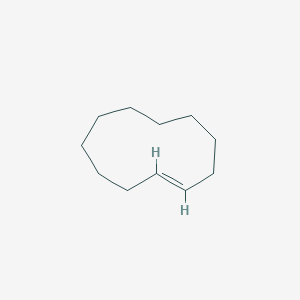
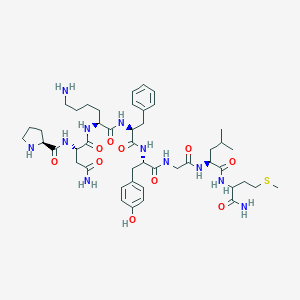
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)

